SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.
Related Compounds
Hepatocyte Growth Factor (HGF)
Compound Description: Hepatocyte Growth Factor (HGF) is a naturally occurring protein that plays a critical role in cell growth, survival, and migration. HGF exerts its biological effects by binding to and activating its receptor, MET. Aberrant HGF/MET signaling is implicated in various cancers, driving tumor progression and metastasis. []
Relevance: HGF is a key target of SRI 31215 (TFA). SRI 31215 (TFA) inhibits the activation of HGF, thereby blocking the downstream oncogenic signaling cascade mediated by the HGF/MET axis. []
Pro-HGF
Compound Description: Pro-HGF is the inactive precursor form of HGF. It requires proteolytic cleavage by specific proteases to become activated and exert its biological functions. [, ]
Relevance: SRI 31215 (TFA) targets the activation process of HGF by inhibiting the proteases responsible for converting pro-HGF into its active form. By preventing pro-HGF activation, SRI 31215 (TFA) disrupts the HGF/MET signaling pathway. [, ]
Matriptase
Compound Description: Matriptase is a serine protease involved in various physiological processes, including the activation of pro-HGF. Its role in HGF activation makes it a relevant target for cancer therapy. [, ]
Relevance: SRI 31215 (TFA) functions as a "triplex inhibitor," targeting three key proteases involved in HGF activation, including Matriptase. By inhibiting Matriptase, SRI 31215 (TFA) prevents the conversion of pro-HGF to active HGF, thereby blocking HGF/MET signaling. [, ]
Hepsin
Compound Description: Hepsin is another serine protease involved in pro-HGF activation. Like Matriptase, its role in HGF/MET signaling makes it a potential target for anticancer strategies. [, ]
Relevance: SRI 31215 (TFA) directly inhibits Hepsin, preventing it from cleaving and activating pro-HGF. This inhibitory action on Hepsin contributes to the overall effect of SRI 31215 (TFA) in disrupting HGF/MET signaling. [, ]
HGF Activator (HGFA)
Compound Description: HGF Activator (HGFA) is a serine protease specifically involved in the activation of pro-HGF. Its specific role in HGF/MET signaling highlights it as a target for therapeutic intervention in HGF-dependent cancers. [, ]
Relevance: SRI 31215 (TFA) directly inhibits HGFA, further preventing the conversion of pro-HGF to its active form. This targeted inhibition of HGFA contributes to the overall efficacy of SRI 31215 (TFA) in blocking the HGF/MET signaling pathway. [, ]
HAI-1/2
Cetuximab and Gefitinib
Compound Description: Cetuximab and Gefitinib are both EGFR inhibitors used in cancer treatment. They target the epidermal growth factor receptor (EGFR) pathway, which is often involved in cancer cell growth and proliferation. []
Relevance: While not structurally related to SRI 31215 (TFA), Cetuximab and Gefitinib are relevant to its mechanism of action. Research suggests that SRI 31215 (TFA) can overcome primary resistance to Cetuximab and Gefitinib in HGF-producing colon cancer cells, indicating a potential synergistic effect between these agents. This finding suggests that combining SRI 31215 (TFA) with EGFR inhibitors like Cetuximab or Gefitinib might be a promising strategy to enhance their efficacy and overcome drug resistance in certain cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selpercatinib is a kinase inhibitor with enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes. Enhanced RET (Rearranged during transfection) oncogene expression is a hallmark of many cancers. Although multikinase inhibitors, including [cabozantinib], [ponatinib], [sorafenib], [sunitinib], and [vandetanib], have shown efficacy in RET-driven cancers, their lack of specificity is generally associated with substantial toxicity. Selpercatinib (LOXO-292) and pralsetinib (BLU-667) represent the first generation of specific RET RTK inhibitors for the treatment of RET-driven cancers. Although selpercatinib is currently still under investigation in clinical trial NCT04211337, it was granted accelerated FDA approval on May 8, 2020, for specific RET-driven cancer indications. It is currently marketed under the brand name RETEVMO™ by Loxo Oncology Inc. Selpercatinib is also approved by the European Commission. Selpercatinib is a Kinase Inhibitor. The mechanism of action of selpercatinib is as a Rearranged during Transfection (RET) Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor. Selpercatinib is an oral selective inhibitor of the tyrosine kinase receptor encoded by RET (rearranged during transfection), a proto-oncogene which is mutated or altered in many cancers such a medullary thyroid cancer and non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with selpercatinib and can lead to dose modifications or drug discontinuation, but clinically apparent liver injury with jaundice has not been described with its use. Selpercatinib is an orally bioavailable selective inhibitor of wild-type, mutant and fusion products involving the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET), with potential antineoplastic activity. Upon oral administration, selpercatinib selectively binds to and targets wild-type RET as well as various RET mutants and RET-containing fusion products. This results in an inhibition of cell growth of tumors cells that exhibit increased RET activity. In addition, selpercatinib targets, binds to and inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and 3 (VEGFR3), and fibroblast growth factor receptor 1 (FGFR1), 2 (FGFR2), and 3 (FGFR3). RET overexpression, activating mutations, and fusions result in the upregulation and/or overactivation of RET tyrosine kinase activity in various cancer cell types; dysregulation of RET activity plays a key role in the development and progression of these cancers.
Seltorexant is under investigation in clinical trial NCT03494907 (A Study to Evaluate the Effects of Single-dose Seltorexant on Electrocardiogram Intervals in Healthy Adult Participants).
Semapimod, known as CNI-1493, is a cytokine inhibitor. Semapimod is an investigational new drug which has anti-inflammatory, anti-cytokine, immunomodulatory, antiviral and antimalarial properties. Structurally, semapimod is synthetic guanylhydrazone mitogen-activated protein kinase blocker, as a potential treatment for Crohn's disease and other inflammatory conditions.
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide. Semagacestat has been used in trials studying the treatment of Alzheimer Disease.
Semapimod, known as CNI-1493, is a cytokine inhibitor. Semapimod is an investigational new drug which has anti-inflammatory, anti-cytokine, immunomodulatory, antiviral and antimalarial properties. Structurally, semapimod is synthetic guanylhydrazone mitogen-activated protein kinase blocker, as a potential treatment for Crohn's disease and other inflammatory conditions.
Semax is a synthetic peptide analog of adrenocorticotropic hormone (ACTH) (4-10) that has neuroprotective, analgesic, and anxiolytic properties. In vivo, semax (0.3 mg/kg) reduces cortical nitric oxide (NO) production and the number of neurological disturbances, such as seizures, falling, and twisting, in a rat model of global ischemia. It decreases acetic acid-induced writhing and nociception in a hind paw compression test in mice when administered at doses ranging from 0.015 to 0.5 mg/kg. Semax also increases time spent in the open arms in the elevated plus maze, indicating anxiolytic activity, in a rat model of maternal deprivation-induced anxiety. Semax is a synthetic peptide analog of adrenocorticotropic hormone (ACTH) that has neuroprotective, analgesic, and anxiolytic properties.